molecular formula C11H13N3 B507846 1-(4-Methylbenzyl)-1H-pyrazol-3-amine CAS No. 492426-22-9

1-(4-Methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B507846
CAS No.: 492426-22-9
M. Wt: 187.24g/mol
InChI Key: BJZYOOWPWOYDPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined by spectral analysis . For example, “1-(4-Methylbenzyl)piperazine” has a molecular formula of CHN and an average mass of 190.285 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be quite complex. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined by various methods. For instance, “4-Methylbenzyl alcohol” has a molecular weight of 122.16 g/mol and a boiling point of 205.3 °C .

Scientific Research Applications

Efficient Synthesis Techniques:

  • A solvent-free condensation/reduction reaction sequence was employed to synthesize pyrazole derivatives like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This method is highlighted for its operational ease, short reaction time, and the elimination of isolation and purification steps for intermediates. The synthesized compounds were characterized using various spectroscopic methods, confirming their structures (Becerra et al., 2021).

Structural and Biological Analysis:

  • Pyrazole derivatives underwent X-Ray crystal study to reveal their molecular structure, particularly focusing on the in-plane arrangement of nitrogen or oxygen atoms with the aromatic ring and the angles formed by the aminomethyl chain. Biological activity against breast cancer and microbes was confirmed, suggesting potential pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Antibacterial and Antifungal Properties:

  • Specific derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine showed significant antibacterial and antifungal activities. The study also aimed at understanding the structure–activity relationships (SARs) to enhance therapeutic efficacy (Raju et al., 2010).

Diverse Structural Synthesis:

  • A variety of heterocyclic compounds, including derivatives of pyrimido[4,5-b][1,6]naphthyridine, were synthesized using a short synthetic route under microwave irradiation. This method emphasized operational simplicity and safety for fast small-scale synthesis, potentially for biomedical screening (Han et al., 2009).

Safety and Hazards

The safety and hazards of similar compounds can vary. For instance, “4-Methylbenzyl isocyanate” is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

The future directions of research on similar compounds can be quite diverse. For instance, some compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, other compounds have been used in the preparation of anthelmintic, antiallergenic, antibacterial, antihistamic, antiemetic, and antimigraine agents .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZYOOWPWOYDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution containing 1-(4-methyl-benzyl)-3-nitro-1H-pyrazole (92 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 1-(4-methyl-benzyl)-1H-pyrazol-3-ylamine as a yellow oil which was used in the following step with no further purification.
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

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